molecular formula C20H26N4O4S B5298790 ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B5298790
M. Wt: 418.5 g/mol
InChI Key: MMXAUXKFCGYMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. . The final steps involve the formation of the thiazole ring and the esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to scale up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({2-[4-(4-METHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, piperazine moiety, and methoxyphenyl group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-4-28-19(26)18-14(2)21-20(29-18)22-17(25)13-23-9-11-24(12-10-23)15-5-7-16(27-3)8-6-15/h5-8H,4,9-13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXAUXKFCGYMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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